molecular formula C20H18N8O2 B2873239 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1251685-89-8

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2873239
CAS No.: 1251685-89-8
M. Wt: 402.418
InChI Key: PBPFMZKTECDJAB-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features a combination of pyrimidine and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(aminomethyl)-2-methylpyrimidine
  • 2-amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine
  • 5-methylcytosine hydrochloride
  • Toxopyrimidine
  • Thiamine Impurity I, E, D
  • PreQ1 dihydrochloride .

Uniqueness

What sets 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide apart from similar compounds is its unique combination of pyrimidine and pyrazole rings, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c1-14-7-9-21-20(25-14)30-12-19(29)27-16-5-3-15(4-6-16)26-17-11-18(23-13-22-17)28-10-2-8-24-28/h2-11,13H,12H2,1H3,(H,27,29)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPFMZKTECDJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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